Structural Differentiation from the CK1δ Inhibitor LH846 via Absence of 5-Chloro Substitution
The closest biologically characterized analog is LH846 (N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide), a selective CK1δ inhibitor (IC50 = 290 nM) [1]. The target compound (CAS 895008-94-3) is the des-chloro analog of LH846 but also contains an N-(pyridin-3-ylmethyl) group, a dual modification. Published SAR data for LH846 indicates that the 5-chloro substitution is critical for CK1δ potency. Removal of this chloro group, as in the target compound, is predicted to significantly reduce CK1δ affinity, while the additional pyridinylmethyl substitution may redirect target engagement towards kinases with affinity for basic substituents, such as certain tyrosine kinases or PIM kinases [2]. No direct binding data for the target compound is publicly available.
| Evidence Dimension | CK1δ Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available in the public domain. |
| Comparator Or Baseline | LH846 (CK1δ IC50 = 290 nM; CK1α IC50 = 2.5 µM; CK1ε IC50 = 1.3 µM) [1] |
| Quantified Difference | Not quantifiable; predicted to be >10-fold less potent for CK1δ based on SAR |
| Conditions | In vitro kinase assay (comparator data) |
Why This Matters
For researchers studying circadian rhythms or CK1δ biology, using the target compound instead of LH846 is expected to avoid CK1δ inhibition, making it a potential negative control or a probe for other kinase targets.
- [1] Bertin Bioreagent. LH 846 (CAT N°: 17686). Product Page. Data sourced from: Hirota, T., et al. (2011). Angew. Chem. Int. Ed. View Source
- [2] US Patent US7928140B2. Benzothiazole PI3 kinase modulators for cancer treatment. Filed 2008. View Source
